molecular formula C8H6BrN3O2 B13676024 Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13676024
M. Wt: 256.06 g/mol
InChI Key: MLJULEJKYGCOFE-UHFFFAOYSA-N
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Description

Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazole-pyridine ring systemThe presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions and synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization and esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carboxylate group facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound characterized by a complex fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of approximately 296.12 g/mol. The presence of a bromine atom at the 7-position and a carboxylate group at the 2-position significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight296.12 g/mol
CAS NumberNot specified
Structural FeaturesFused imidazole-pyridine structure

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, allowing it to modulate biochemical pathways involved in inflammation and cancer progression. Specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in tumor growth.
  • Receptor Modulation : It may act on specific receptors that play roles in cellular signaling pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For instance, it has been reported to inhibit proliferation with an IC50 value in the low micromolar range.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 µM to 100 µM depending on the strain tested .

Case Study 1: Anticancer Activity

In a study focusing on human colon carcinoma cells (HCT116), this compound was found to induce apoptosis through the activation of caspase pathways. The results suggested that this compound could be developed into a therapeutic agent for colorectal cancer treatment.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth with notable potency against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid Chlorine atom instead of bromineModerate anticancer activity
7-Fluoro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid Fluorine atom; different reactivityLower antimicrobial activity
7-Iodo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid Iodine atom; higher molecular weightSimilar anticancer effects

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-3-10-2-4(9)6(5)12-7/h2-3H,1H3,(H,11,12)

InChI Key

MLJULEJKYGCOFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=NC=C2N1)Br

Origin of Product

United States

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